molecular formula C27H22BrN5O2 B12214433 N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]methyl}-phenyl)-3-bromo-4-methoxy-benzamide

N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]methyl}-phenyl)-3-bromo-4-methoxy-benzamide

Cat. No.: B12214433
M. Wt: 528.4 g/mol
InChI Key: MKYNNWHPFLEVRJ-UHFFFAOYSA-N
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Description

Benzamide, N-[4-[[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]amino]methyl]phenyl]-3-bromo-4-methoxy- is a complex organic compound that features a benzimidazole ring fused with a pyridine ring, attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[4-[[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]amino]methyl]phenyl]-3-bromo-4-methoxy- typically involves multi-step organic reactions. One common approach includes the condensation of 1,2-benzenediamine with aldehydes to form the benzimidazole core . The final steps involve the bromination and methoxylation of the phenyl ring, which are achieved using bromine and methanol under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[4-[[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]amino]methyl]phenyl]-3-bromo-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[4-[[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]amino]methyl]phenyl]-3-bromo-4-methoxy- is unique due to its combined structural features of benzimidazole, pyridine, and benzamide. This combination allows for a wide range of biological activities and chemical reactivity, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C27H22BrN5O2

Molecular Weight

528.4 g/mol

IUPAC Name

N-[4-[[[5-(1H-benzimidazol-2-yl)pyridin-2-yl]amino]methyl]phenyl]-3-bromo-4-methoxybenzamide

InChI

InChI=1S/C27H22BrN5O2/c1-35-24-12-8-18(14-21(24)28)27(34)31-20-10-6-17(7-11-20)15-29-25-13-9-19(16-30-25)26-32-22-4-2-3-5-23(22)33-26/h2-14,16H,15H2,1H3,(H,29,30)(H,31,34)(H,32,33)

InChI Key

MKYNNWHPFLEVRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CNC3=NC=C(C=C3)C4=NC5=CC=CC=C5N4)Br

Origin of Product

United States

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